m-Fluorophenyl trifluoromethanesulfonate
Overview
Description
m-Fluorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4F4O3S It is a derivative of phenyl trifluoromethanesulfonate, where a fluorine atom is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Fluorophenyl trifluoromethanesulfonate typically involves the reaction of m-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
m-Fluorophenol+Trifluoromethanesulfonic anhydride→m-Fluorophenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
m-Fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethanesulfonate group can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with an amine can yield an m-fluorophenyl amine derivative.
Scientific Research Applications
m-Fluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trifluoromethanesulfonate groups into organic molecules, which can enhance their reactivity and stability.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceuticals, where the trifluoromethanesulfonate group can improve the bioavailability and metabolic stability of drug candidates.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of m-Fluorophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an effective reagent in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- Phenyl trifluoromethanesulfonate
- p-Fluorophenyl trifluoromethanesulfonate
- o-Fluorophenyl trifluoromethanesulfonate
Uniqueness
m-Fluorophenyl trifluoromethanesulfonate is unique due to the position of the fluorine atom on the phenyl ring. The meta position influences the electronic properties of the compound differently compared to the ortho and para positions, affecting its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
(3-fluorophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKRVBLXMUOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338665 | |
Record name | m-Fluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57606-65-2 | |
Record name | m-Fluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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